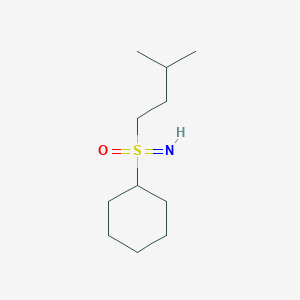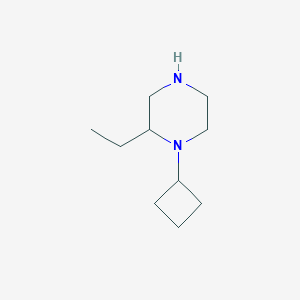
1-Cyclobutyl-2-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-ethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves the use of palladium-catalyzed cyclization reactions. These reactions provide a modular synthesis route for highly substituted piperazines with high regio- and stereochemical control . The use of visible-light-promoted decarboxylative annulation protocols and base-free Pd(DMSO)2(TFA)2 catalysts are also notable methods in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions for these reactions often involve the use of palladium catalysts, visible light, and base-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond donor/acceptor, which enhances its interactions with receptors and increases its water solubility and bioavailability . The presence of the cyclobutyl and ethyl groups further modulates its pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
N-Boc piperazine: A derivative of piperazine with a tert-butyl carbamate group.
2-Substituted piperazines: Piperazines with various substituents at the 2-position.
Uniqueness
1-Cyclobutyl-2-ethylpiperazine is unique due to the presence of both a cyclobutyl group and an ethyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-cyclobutyl-2-ethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-11-6-7-12(9)10-4-3-5-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
JKQZFLSKRDJBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCCN1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


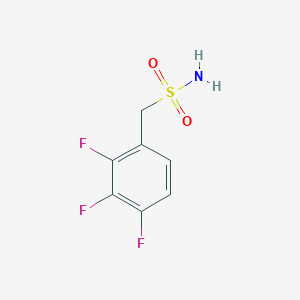

amine](/img/structure/B13208076.png)
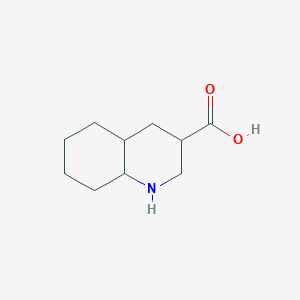
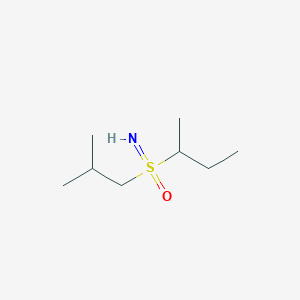
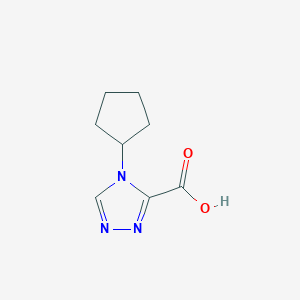
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
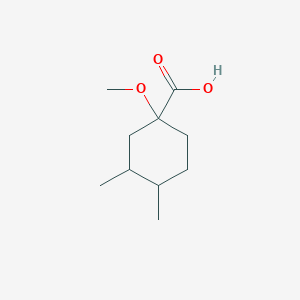
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
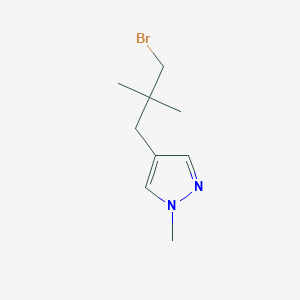

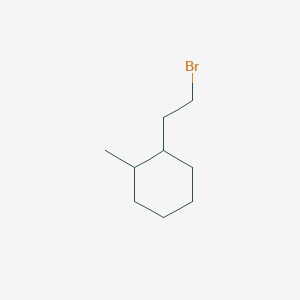
![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
